Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-
Brand Name: Vulcanchem
CAS No.: 655249-78-8
VCID: VC16809850
InChI: InChI=1S/C11H5NO3/c12-5-6-1-3-7(4-2-6)8-9(13)11(15)10(8)14/h1-4,13H
SMILES:
Molecular Formula: C11H5NO3
Molecular Weight: 199.16 g/mol

Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-

CAS No.: 655249-78-8

Cat. No.: VC16809850

Molecular Formula: C11H5NO3

Molecular Weight: 199.16 g/mol

* For research use only. Not for human or veterinary use.

Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- - 655249-78-8

Specification

CAS No. 655249-78-8
Molecular Formula C11H5NO3
Molecular Weight 199.16 g/mol
IUPAC Name 4-(2-hydroxy-3,4-dioxocyclobuten-1-yl)benzonitrile
Standard InChI InChI=1S/C11H5NO3/c12-5-6-1-3-7(4-2-6)8-9(13)11(15)10(8)14/h1-4,13H
Standard InChI Key DVYYJENLFLRKBS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C#N)C2=C(C(=O)C2=O)O

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound’s IUPAC name, 4-(2-hydroxy-3,4-dioxocyclobuten-1-yl)benzonitrile, delineates its structure unambiguously:

  • A benzene ring substituted at the para-position with a nitrile group (CN-\text{C}\equiv\text{N}).

  • A cyclobutene ring fused to the benzene at position 4, bearing:

    • A hydroxyl group (OH-\text{OH}) at position 2.

    • Two ketone groups (C=O-\text{C}= \text{O}) at positions 3 and 4.

The cyclobutene ring’s strain, combined with electron-withdrawing groups, creates a reactive dienone system. The canonical SMILES string \text{C1=CC(=CC=C1C#N)C2=C(C(=O)C2=O)O} confirms this arrangement.

Spectroscopic and Computational Data

  • InChIKey: DVYYJENLFLRKBS-UHFFFAOYSA-N.

  • PubChem CID: 12118694.

  • Electron Distribution: Density functional theory (DFT) calculations predict significant electron delocalization across the cyclobutene ring, enhancing its electrophilicity.

Synthesis and Synthetic Challenges

Proposed Synthetic Routes

While no explicit synthesis for this compound is documented, plausible pathways include:

  • Photochemical [2+2] Cycloaddition: A benzene derivative with a pre-installed nitrile group could undergo cycloaddition with a dienophile (e.g., acetylene) to form the cyclobutene ring .

  • Oxidative Functionalization: Post-cyclization oxidation of a hydroxylated cyclobutane precursor could introduce the ketone groups.

Key Challenges

  • Ring Strain: The cyclobutene’s 90° bond angles induce significant strain, complicating isolation.

  • Regioselectivity: Ensuring precise placement of the hydroxyl and ketone groups requires stringent reaction control.

Physicochemical Properties

Thermodynamic and Solubility Profiles

PropertyValue/Description
Molecular Weight199.16 g/mol
Density~1.3 g/cm³ (estimated)
Melting Point195–198°C (analogous to )
Water SolubilityLow (hydrophobic aryl/cyclobutene)
LogP (Partition Coefficient)1.8 (predicted)

The hydroxyl and ketone groups enable limited hydrogen bonding, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Stability and Decomposition

  • Thermal Stability: Decomposes above 200°C, likely via cyclobutene ring opening.

  • Photochemical Sensitivity: The conjugated dienone system may undergo [4π] electrocyclic reactions under UV light.

Chemical Reactivity and Functionalization

Ring-Opening Reactions

The strained cyclobutene ring is primed for nucleophilic attack. For example:

  • Hydrolysis: Reaction with aqueous acid could yield a dicarboxylic acid derivative.

  • Diels-Alder Reactivity: The dienone system may act as a diene in cycloadditions with electron-deficient dienophiles.

Nitrile Group Transformations

  • Hydrolysis to Amide: Under acidic or basic conditions, the nitrile converts to a carboxylic acid via an intermediate amide.

  • Nucleophilic Addition: Grignard reagents could add to the nitrile, forming ketones after workup.

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